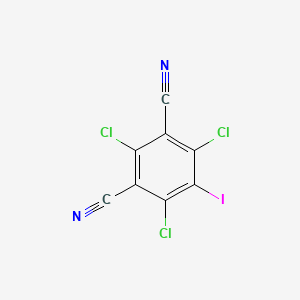

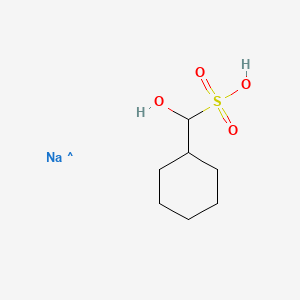

二氘代-(2,4-二氯苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Analytical Method Development and Validation

Rapidosept-D2 can be used for the analytical method development and method validation (AMV). It is particularly useful in Quality Controlled (QC) applications for Abbreviated New Drug Application (ANDA) or during the development of new drugs .

Antimicrobial Activity

Rapidosept-D2 has been found to have antimicrobial activity. It has been used in research studying the antimicrobial activity of recombinant defensin-d2 against multidrug-resistant Pseudomonas aeruginosa and Candida albicans .

Antiseptic Applications

Rapidosept-D2, also known as 2,4-Dichlorobenzyl alcohol, is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections. It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .

Environmental Monitoring

Rapidosept-D2 stable isotopes are used in environmental monitoring. These isotopes have a stable atomic structure, making them safe to handle and use .

Degradation of 2,4-Dichlorophenol

The compound 2,4-Dichlorophenol, which is a part of Rapidosept-D2, has been a subject of research for its degradation. The excessive use of herbicides and fungicides containing 2,4-Dichlorophenol has led to serious environmental water pollution. The degradation of 2,4-Dichlorophenol using advanced oxidation techniques has been a hot topic .

Industrial Processes

Rapidosept-D2 stable isotopes are also used in various industrial processes .

未来方向

While specific future directions for Dideuterio-(2,4-dichlorophenyl)methanol are not mentioned in the available resources, there is ongoing research into similar compounds. For instance, a chemoselective reductive deuteration of acyl fluorides to provide α,α-dideuterio alcohols has been developed . This could potentially open up new avenues for the use of Dideuterio-(2,4-dichlorophenyl)methanol in various applications.

作用机制

Target of Action

Dideuterio-(2,4-dichlorophenyl)methanol, also known as Rapidosept-d2, is a mild antiseptic . It is primarily targeted towards bacteria and viruses associated with mouth and throat infections .

Mode of Action

As an antiseptic, it likely works by disrupting the cell walls or inhibiting the metabolic processes of the bacteria and viruses it targets . This disruption or inhibition can lead to the death of the microorganisms, thereby treating the infection.

Biochemical Pathways

As an antiseptic, it likely interferes with essential biochemical pathways in bacteria and viruses, such as protein synthesis or dna replication, leading to their death .

Pharmacokinetics

As a common ingredient in throat lozenges , it is likely that the compound is locally absorbed in the mouth and throat area, where it exerts its antiseptic effects.

Result of Action

The primary result of Dideuterio-(2,4-dichlorophenyl)methanol’s action is the reduction or elimination of bacteria and viruses in the mouth and throat, leading to the alleviation of symptoms associated with mouth and throat infections .

Action Environment

The action of Dideuterio-(2,4-dichlorophenyl)methanol can be influenced by various environmental factors. For instance, the presence of other substances in the mouth, such as food particles or other medications, could potentially interfere with its action. The pH level of the environment could also affect the stability and efficacy of the compound .

属性

IUPAC Name |

dideuterio-(2,4-dichlorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2/i4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHODFSFBXJZNY-APZFVMQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858362 |

Source

|

| Record name | (2,4-Dichlorophenyl)(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rapidosept-d2 | |

CAS RN |

883001-15-8 |

Source

|

| Record name | (2,4-Dichlorophenyl)(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

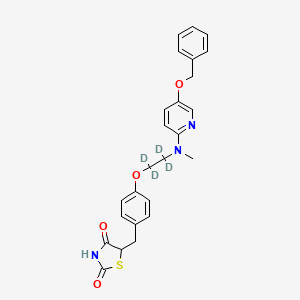

![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)

![N-[3-(1,3-dioxan-2-yl)-1-pyridin-3-ylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B587336.png)

![(1S,2R)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide](/img/structure/B587338.png)

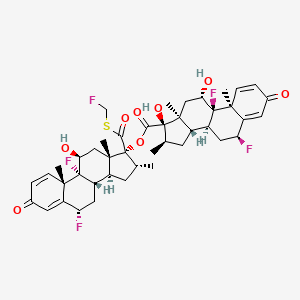

![(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587345.png)